molecular formula C10H11N3S B1421678 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethanethioamide CAS No. 1216060-31-9

2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethanethioamide

Cat. No.: B1421678
CAS No.: 1216060-31-9
M. Wt: 205.28 g/mol
InChI Key: GILWIYUSVCPSAX-UHFFFAOYSA-N
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Description

2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethanethioamide is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the ethanethioamide moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethanethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethanethioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethanethioamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can interact with enzymes and receptors, potentially inhibiting their activity. The ethanethioamide group may enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethanethioamide is unique due to the presence of the ethanethioamide group, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7-3-2-4-13-6-8(5-9(11)14)12-10(7)13/h2-4,6H,5H2,1H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILWIYUSVCPSAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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